4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride
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Overview
Description
4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and trifluoromethyl can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Lacks the methoxy and fluoro substituents, making it less complex.
3-Chloro-4-fluorophenylboronic acid: Contains boronic acid functionality, which imparts different reactivity.
4-Chloro-3-methylphenol: Has a methyl group instead of the methoxy and fluoro groups, leading to different chemical properties
Uniqueness
4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-6-3-10(14(17,18)19)7-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDCKJRNVIVVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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